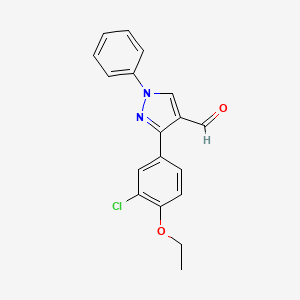

3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a chloro-ethoxy-substituted phenyl ring at the 3-position and a phenyl group at the 1-position of the pyrazole core, with a formyl group at the 4-position.

Properties

IUPAC Name |

3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-17-9-8-13(10-16(17)19)18-14(12-22)11-21(20-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRFGADBBIQOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy and Reaction Mechanism

The most widely reported method for synthesizing 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves palladium-catalyzed cross-coupling reactions. The process begins with 1-phenyl-1H-pyrazol-3-ol as the foundational precursor. Key steps include:

- Triflation : Conversion of the hydroxyl group at position 3 to a triflyloxy group using triflic anhydride (Tf2O) in the presence of triethylamine (TEA). This yields 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde , a reactive intermediate.

- Suzuki-Miyaura Coupling : Reaction of the triflate with 3-chloro-4-ethoxyphenylboronic acid under Pd(PPh3)4 catalysis. The reaction proceeds in a mixture of 1,4-dioxane and aqueous K3PO4 at 80–100°C, achieving yields of 60–85%.

Critical Parameters :

Experimental Optimization

A comparative analysis of coupling conditions reveals that longer reaction times (8–12 hours) are required for electron-deficient boronic acids (e.g., 3-chloro-4-ethoxyphenylboronic acid) due to reduced nucleophilicity. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >95% purity, as confirmed by 1H NMR.

Vilsmeier-Haack Formylation

Direct Introduction of the Aldehyde Group

The Vilsmeier-Haack reaction provides an alternative route to install the aldehyde moiety at position 4 of the pyrazole ring. Starting from 4-benzyloxy-1-phenyl-1H-pyrazole , treatment with phosphoryl chloride (POCl3) and dimethylformamide (DMF) at 70°C for 12 hours generates 4-benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde . Subsequent debenzylation using trifluoroacetic acid (TFA) yields the free aldehyde intermediate, which is then functionalized at position 3 via cross-coupling.

Advantages :

- High regioselectivity for formylation at position 4.

- Compatibility with protecting groups (e.g., benzyl) for orthogonal functionalization.

Limitations :

- Requires harsh acidic conditions (TFA), limiting substrate scope.

Condensation-Based Pyrazole Ring Formation

Cyclocondensation of Hydrazines and Dicarbonyl Compounds

Although less common, the pyrazole core can be constructed de novo using phenylhydrazine and a 1,3-dicarbonyl precursor bearing the aldehyde group. For example, reaction of 3-chloro-4-ethoxyacetophenone phenylhydrazone with DMF/POCl3 under Vilsmeier-Haack conditions generates the pyrazole ring with concurrent aldehyde installation.

Reaction Conditions :

- Temperature: 70–80°C.

- Solvent: Chloroform or 1,2-dichloroethane.

- Yield: 50–65%, depending on substituent electronic effects.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 60–85 | ≥95 | High functional group tolerance | Requires expensive Pd catalysts |

| Vilsmeier-Haack | 70–75 | ≥90 | Direct aldehyde installation | Acid-sensitive substrates incompatible |

| Cyclocondensation | 50–65 | ≥85 | Single-step ring formation | Limited to symmetric diketones |

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (500 MHz, CDCl3) : δ 9.92 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H5), 7.65–7.42 (m, 5H, Ph-H), 7.28 (d, J = 8.5 Hz, 1H, Ar-H), 6.98 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 1.44 (t, J = 7.0 Hz, 3H, OCH2CH3).

- IR (KBr) : νmax 1685 cm-1 (C=O), 1590 cm-1 (C=N).

- Melting Point : 195–197°C.

Industrial-Scale Considerations

For bulk synthesis, the Pd-catalyzed route is preferred due to scalability and reproducibility. Key industrial adaptations include:

- Continuous Flow Reactors : Enhance mixing and heat transfer during cross-coupling.

- Catalyst Recycling : Use of polymer-supported Pd catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits significant activity against various cancer cell lines. Its structural characteristics enable effective interaction with biological targets, suggesting its potential as an anticancer agent. Studies have shown that this compound can inhibit the proliferation of cancer cells, making it a candidate for further drug development aimed at treating different types of cancer.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, compounds within the pyrazole family, including this one, have been studied for their anti-inflammatory and analgesic effects. This suggests that this compound could be beneficial in treating inflammatory diseases.

Medicinal Chemistry Applications

The compound serves as a lead structure in medicinal chemistry for developing new therapeutic agents targeting cancer and inflammatory diseases. Its ability to undergo further derivatization allows researchers to explore structure-activity relationships (SAR), which are crucial for optimizing drug efficacy and safety profiles.

Interaction Studies

Preliminary studies have focused on the binding affinity of this compound with various biological targets such as enzymes and receptors involved in cancer progression. These interactions are pivotal in understanding the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Synthesis : Prepared via Vilsmeier-Haack cyclization using DMF/POCl₃, yielding 70% as a crystalline solid (m.p. 130°C) .

- Applications : Serves as a precursor for hydrazones and amine derivatives via reductive amination (e.g., with 3-chloro-4-fluoroaniline using NaBH₄/I₂) .

- Comparison : The methoxy group (electron-donating) at the 4-position contrasts with the ethoxy and chloro substituents in the target compound, altering electronic density and reactivity in nucleophilic additions .

3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Synthesis : Achieved via Vilsmeier-Haack cyclization (85% yield) and further modified through propargylation .

3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Synthesis : Synthesized via Claisen-Schmidt condensation, optimized for chalcone derivatives .

- Comparison : The nitro group (strong electron-withdrawing) enhances electrophilicity at the formyl group, contrasting with the chloro-ethoxy combination’s mixed electronic effects .

Anticancer Activity

- 5m (3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde) : Exhibits antiproliferative activity against HeLa, MCF7, and A549 cancer cell lines, attributed to the coumarin-thiazole-pyrazole hybrid structure .

- Comparison : The target compound lacks coumarin or thiazole moieties, suggesting divergent biological targets.

Antimicrobial Activity

- 17a-x (1-(1,8-naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehydes) : Show activity against Bacillus subtilis and Escherichia coli due to the naphthyridine and coumarin groups .

- Thiazole Derivatives (e.g., 5a-o) : Derived from pyrazole-4-carbaldehydes, these compounds demonstrate broad-spectrum antimicrobial effects .

Antioxidant and Anti-inflammatory Activity

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives : Two derivatives (4c, 4e) showed near-standard antioxidant and anti-inflammatory activity, linked to the benzoyl group’s radical-scavenging capacity .

Physicochemical and Structural Comparisons

Crystal Structure Analysis

- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : X-ray crystallography reveals planar pyrazole rings and intermolecular C–H⋯O interactions stabilizing the lattice. The 4-chloro substituent induces steric effects distinct from the 3-chloro-4-ethoxy configuration .

Absorption-Emission Properties

- 3w (3-(2-Oxo-2H-benzo[g]chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) : Displays unique fluorescence due to the benzo[g]chromenyl group, absent in the target compound .

Biological Activity

3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 326.78 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of pyrazole have been shown to target specific pathways involved in tumor growth .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are of great interest. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .

Study 2: Anticancer Activity

A recent investigation in Cancer Letters evaluated the anticancer properties of various pyrazole derivatives. The study found that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how are intermediates purified?

The compound is typically synthesized via nucleophilic aromatic substitution. A general procedure involves reacting 1-aryl-5-chloro-pyrazole-4-carbaldehyde derivatives with substituted phenols in the presence of a base (e.g., K₂CO₃) under reflux conditions in polar aprotic solvents like DMF or acetonitrile . For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can react with 3-chloro-4-ethoxyphenol to form the target compound. Purification is achieved via silica gel chromatography or recrystallization using ethanol/water mixtures, with structural confirmation by melting point analysis, TLC, and NMR .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic substituents .

- IR : Detection of the carbonyl stretch (C=O, ~1680–1720 cm⁻¹) .

- Mass spectrometry (ESI/HRMS) : For molecular ion validation and fragmentation pattern analysis .

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .

Q. How is the compound screened for preliminary biological activity?

Schiff bases derived from pyrazole-4-carbaldehydes are tested for antimicrobial activity via agar diffusion or broth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined using serial dilutions in nutrient agar .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

X-ray crystallography often reveals disorder in the ethoxy or chloro-substituted phenyl groups. Data collection at low temperatures (100–150 K) reduces thermal motion artifacts. Refinement using SHELXL (via Olex2 or WinGX) with anisotropic displacement parameters for non-H atoms and constrained H-atom positions improves model accuracy. Twinning or weak diffraction may require data merging from multiple crystals .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM). Results are validated against experimental UV-Vis and NMR data .

Q. What mechanistic insights explain substituent effects on reaction yields?

The ethoxy group’s electron-donating nature enhances nucleophilic substitution at the 5-chloro position of the pyrazole ring. Steric hindrance from the 3-chloro substituent can reduce reaction rates, requiring optimized temperatures (80–100°C) and prolonged reaction times (12–24 hrs). Kinetic studies via LC-MS monitoring reveal intermediate formation, guiding catalyst selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How are contradictions between spectroscopic and crystallographic data resolved?

Discrepancies in bond lengths (e.g., C=O in IR vs. X-ray) arise from solid-state vs. solution-phase environments. Multi-technique validation is critical:

Q. What strategies optimize solvent/catalyst systems for scalable synthesis?

Design of experiments (DoE) evaluates solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. NaOH), and stoichiometry. Green chemistry approaches replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Catalytic amounts of KI (1–5 mol%) accelerate substitution via halogen exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.